{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE
Overview
Description
{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound featuring a thiazole ring, a quinoline ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of {[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways, such as inhibition of enzyme activity or disruption of cell membrane integrity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a thiazole ring and a quinoline ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(2-methylquinoline-4-carbonyl)oxyacetyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-4-27-19(26)17-12(3)22-20(29-17)23-16(24)10-28-18(25)14-9-11(2)21-15-8-6-5-7-13(14)15/h5-9H,4,10H2,1-3H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCKOCGNPFFPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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